molecular formula C23H20ClN3S B2592967 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine CAS No. 688354-70-3

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine

Cat. No.: B2592967
CAS No.: 688354-70-3
M. Wt: 405.94
InChI Key: XICZMMZRELCQSC-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine is a synthetic quinazoline derivative supplied for research purposes. This compound is designed for investigating new therapeutic agents, with potential applications in oncology and infectious disease research. Quinazoline scaffolds are recognized in medicinal chemistry for their diverse biological activities, particularly as core structures in the development of anticancer agents . Related compounds within the quinazoline class have demonstrated promising bactericidal activity against Mycobacterium tuberculosis , including activity against non-replicating bacterial forms, suggesting potential for tuberculosis drug discovery . The structure of this analog features a 4-chlorobenzylthio moiety at the 2-position and a phenethyl group at the 4-amine, substitutions that researchers can utilize to explore structure-activity relationships (SAR). Systematic modification of analogous structures at the 2- and 4-positions has been shown to be critical for optimizing potency and understanding key activity determinants . Researchers are exploring these compounds as tools to target various biological pathways, which may include nucleic acid interactions. Some quinazoline derivatives have been studied for their ability to bind and stabilize G-quadruplex (G4) DNA structures, which are non-canonical nucleic acid formations found in oncogene promoter regions; such interactions can influence gene expression and are considered a potential strategy for anticancer drug development . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3S/c24-19-12-10-18(11-13-19)16-28-23-26-21-9-5-4-8-20(21)22(27-23)25-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICZMMZRELCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. The introduction of the 4-chlorobenzylthio group can be achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated precursor under basic conditions. The final step involves the attachment of the phenethylamine moiety, which can be accomplished through reductive amination or other amine coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

    Coupling Reactions: The phenethylamine moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of quinazoline derivatives, including 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine. In vitro assays demonstrated that this compound exhibits significant growth inhibitory activity against various cancer cell lines. For instance, compounds with similar structures showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents such as 5-fluorouracil and gefitinib .

Table 1: Comparison of GI50 Values

CompoundGI50 (µM)
This compoundTBD
5-Fluorouracil18.60
Gefitinib3.24
Erlotinib7.29

Enzyme Inhibition

Another significant application of this compound is its potential as an inhibitor of carbonic anhydrase (CA). Research indicates that quinazoline derivatives can effectively inhibit various isoforms of human carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance . The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline scaffold can enhance inhibitory potency against specific CA isoforms.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundIsoformKi (nM)
This compoundITBD
Similar Quinazoline DerivativeII16.9
Similar Quinazoline DerivativeIX567.6

Case Studies

  • Antitumor Efficacy : A study evaluated the in vitro antitumor activity of several quinazoline derivatives, including those structurally related to this compound. The results indicated promising cytotoxic effects against breast and lung cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .
  • Carbonic Anhydrase Inhibition : Another investigation focused on the inhibition of human carbonic anhydrase isoforms by various quinazoline derivatives. The findings highlighted that specific substitutions could significantly enhance enzyme binding affinity, indicating a pathway for designing selective CA inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The 4-chlorobenzylthio group and phenethylamine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-(4-chlorobenzylthio)quinazolin-4-amine

  • Structural Difference : The N4 position is substituted with a 4-chlorobenzyl group instead of phenethyl.

N-(4-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine

  • Structural Difference : The quinazoline C2 position has a 4-methoxyphenyl group instead of a thioether-linked 4-chlorobenzyl.
  • Biological Activity : Methoxy groups typically improve solubility but may reduce target binding due to weaker hydrophobic interactions compared to thioethers .
  • Key Insight : The thioether in the target compound balances solubility and binding efficiency.

Thiadiazole and Thiazole Derivatives

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)

  • Structural Difference : 1,3,4-Thiadiazole core replaces quinazoline.
  • Biological Activity : Thiadiazoles with 4-chlorobenzylthio groups show broad-spectrum antimicrobial activity .
  • Key Insight : Quinazoline derivatives like the target compound may offer superior kinase inhibition due to their planar aromatic structure, which facilitates π-π stacking in enzyme active sites .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structural Difference : Thiazole core with an imine substituent instead of a quinazoline-thioether system.
  • Biological Activity : Acts as a cyclin-dependent kinase inhibitor, highlighting the role of aromatic heterocycles in kinase targeting .
  • Key Insight : The quinazoline scaffold in the target compound provides a larger surface area for target interaction compared to thiazoles.

Physicochemical Properties

Property Target Compound N-(4-Chlorobenzyl) Analog Thiadiazole 5j
Molecular Weight ~420 g/mol ~415 g/mol ~440 g/mol
LogP (Predicted) ~4.2 ~4.5 ~3.8
Solubility (aq.) Low Low Moderate
Metabolic Stability High (thioether) Moderate (benzyl) Low (ester)

Research Findings and Implications

Activity Optimization : The phenethyl group in the target compound improves kinase inhibition compared to smaller N4 substituents (e.g., benzyl), as seen in and .

Thioether Advantage : Thioether linkages enhance oxidative stability and binding affinity over oxygen-based ethers, as demonstrated in thiadiazole derivatives .

Core Scaffold Impact : Quinazoline derivatives generally exhibit stronger kinase inhibition than thiadiazoles or thiazoles due to their planar structure and hydrogen-bonding capacity .

Biological Activity

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various pharmacological activities. The presence of the 4-chlorobenzylthio group and the phenethyl moiety enhances its lipophilicity and biological interactions.

1. Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of quinazoline compounds exhibit significant inhibition of human carbonic anhydrase (hCA) isoforms. Specifically, studies indicated that modifications to the structure, such as the introduction of a 4-chlorobenzylthio group, can influence the inhibitory potency against hCA I and II isoforms. For instance, compounds with similar scaffolds showed Ki values ranging from 10.8 to 940.3 nM depending on structural variations .

CompoundhCA IsoformKi Value (nM)
Compound AI567.6
Compound BII16.9
This compoundI & IITBD

2. Antitumor Activity

In vitro studies have evaluated the antitumor potential of quinazoline derivatives, including those with a similar structure to this compound. Notably, compounds containing thioether linkages demonstrated significant growth inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil and gefitinib .

CompoundCell LineIC50 (µM)
Compound XA549 (Lung)17.90
Compound YMCF7 (Breast)6.33
This compoundTBDTBD

3. Antifungal Activity

The antifungal properties of compounds related to the quinazoline scaffold have been explored, revealing promising results against various strains of fungi. The mechanism often involves disruption of fungal cell membranes and alteration of micromorphology . While specific data for this compound is limited, its structural analogs have shown Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study involving S-substituted quinazolines highlighted the importance of substituent effects on biological activity. It was found that the introduction of electron-withdrawing groups like chlorine significantly enhanced the inhibitory effects on hCA isoforms . This suggests that similar modifications in this compound could potentially improve its pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of quinazolin-4-amine derivatives typically involves condensation of 4-chloroquinazoline with thiol-containing nucleophiles (e.g., 4-chlorobenzyl mercaptan) under mild basic conditions. For example, a similar compound, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, was synthesized via nucleophilic substitution using Hunig’s base (DIPEA) in DMF at room temperature, achieving >99% yield . To improve efficiency:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for aryl modifications .
  • Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis: ¹H/¹³C NMR identifies substituent positions (e.g., thioether linkage at C2, phenethylamine at N4). For example, aromatic protons in the quinazoline core appear at δ 7.4–8.5 ppm, while the 4-chlorobenzyl group shows a singlet at δ 4.9 ppm for SCH₂ .
  • LCMS/HRMS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 422.08 for C₂₃H₂₁ClN₃S). Use gradients of acetonitrile/water with 0.05% TFA for retention time consistency .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomerism, as demonstrated for 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Substituent Effects: The 4-chlorobenzylthio group enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing solubility. Compare analogs with fluorinated or methoxy substituents .
  • Target Selectivity: Use kinase inhibition assays (e.g., Reaction Biology’s panel) to assess off-target effects. For example, quinazoline derivatives inhibit CDC2-like kinases (CLK1-4) with IC₅₀ values <100 nM .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in targets like EGFR or tubulin .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

Methodological Answer:

  • Free-Energy Perturbation (FEP): Quantifies binding affinity differences between predicted and observed targets. Validate with isothermal titration calorimetry (ITC) .
  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., thioether oxidation) that reduce efficacy .
  • Feedback Loops: Integrate experimental data (e.g., IC₅₀ values) into quantum mechanical/machine learning models to refine reaction pathways, as proposed by ICReDD’s computational-experimental framework .

Q. How can reaction design principles minimize byproducts during scale-up synthesis?

Methodological Answer:

  • Process Control: Monitor exothermic reactions (e.g., thiol-quinazoline coupling) using inline FTIR to detect intermediates .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
  • Flow Chemistry: Implement continuous flow reactors for Suzuki couplings, achieving >90% yield with <5% side products, as demonstrated for 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to calculate IC₅₀ values (e.g., GraphPad Prism). Include Hill slopes to assess cooperativity .
  • ANOVA with Tukey’s Post Hoc Test: Identifies significant differences between treatment groups (p<0.05) .
  • Resazurin Assay Validation: Normalize data to positive controls (e.g., doxorubicin) to account for plate-to-plate variability .

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